molecular formula C23H18F3N3O3S B2533145 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1291834-85-9

2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2533145
CAS No.: 1291834-85-9
M. Wt: 473.47
InChI Key: JGUOUAZWFVWQDP-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core, a bicyclic heterocycle fused with a thiophene and pyrimidine ring. Key substituents include a 2,3-dimethylphenyl group at position 3 and an acetamide moiety linked to a 2-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the dimethylphenyl substituent may influence steric interactions with biological targets .

Properties

IUPAC Name

2-[3-(2,3-dimethylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O3S/c1-13-6-5-9-17(14(13)2)29-21(31)20-18(10-11-33-20)28(22(29)32)12-19(30)27-16-8-4-3-7-15(16)23(24,25)26/h3-11,18,20H,12H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLKKVXDZCSXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide (CAS No. 1291852-91-9) is a member of the thieno[3,2-d]pyrimidine class of compounds. This article explores its biological activities, focusing on its potential as an anti-cancer agent and other therapeutic applications.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC₁₈H₁₈F₃N₃O₂S
Molecular Weight449.6 g/mol
CAS Number1291852-91-9

The compound features a complex structure with a thieno[3,2-d]pyrimidine core and various substituents that may influence its biological activity.

Anti-Cancer Activity

Recent studies have shown that thieno[3,2-d]pyrimidine derivatives possess significant anti-cancer properties. For instance:

  • In vitro Studies : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated against the MDA-MB-231 breast cancer cell line. The results indicated that compounds with electron-withdrawing groups exhibited higher cytotoxicity. Specifically, the compound with an IC50 of 27.6 μM demonstrated potent inhibitory effects on tumor cell proliferation .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation. The presence of the dioxo group is believed to enhance the interaction with these targets .

Antimicrobial Activity

Other studies have reported that related thieno[3,2-d]pyrimidine derivatives exhibit antimicrobial properties:

  • Antibacterial and Antimycobacterial Effects : Compounds derived from the thieno[3,2-d]pyrimidine scaffold have shown significant antibacterial activity against various microbial strains in vitro. Notably, certain derivatives displayed low toxicity at effective concentrations .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives:

  • Substituent Effects : Electron-withdrawing groups on the phenyl ring significantly enhance cytotoxicity against cancer cells.
  • Core Modifications : Variations in the thieno-pyrimidine core structure can lead to different biological profiles, suggesting that further modifications could yield more potent derivatives.

Case Studies

  • Study on MDA-MB-231 Cells :
    • A comprehensive evaluation of a series of thieno[2,3-d]pyrimidine compounds revealed that modifications to the phenyl ring could enhance cytotoxicity against breast cancer cells.
    • The study highlighted a specific compound with an IC50 value significantly lower than standard chemotherapeutics like paclitaxel .
  • Antimicrobial Evaluation :
    • A subset of thieno[3,2-d]pyrimidines was tested for antimicrobial activity against both gram-positive and gram-negative bacteria.
    • Results indicated that certain derivatives were effective in inhibiting bacterial growth without significant toxicity .

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens.

Table 1: Antimicrobial Activity Summary

Microbial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus8Significant
Enterococcus faecium8Significant
Candida auris< 16Moderate
Klebsiella pneumoniae> 64No activity

Studies have shown that it is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), making it a candidate for further development in treating resistant infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has demonstrated cytotoxic effects on several cancer cell lines.

Table 2: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
A54915Apoptosis induction
Caco-220Cell cycle arrest (G1 phase)

The mechanism of action appears to involve apoptosis and cell cycle arrest, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications to the thieno[3,2-d]pyrimidine core significantly influence biological activity:

  • Substitution Patterns : Electron-withdrawing groups on the phenyl ring improve antimicrobial efficacy.
  • Alkyl Chain Length : Variations in the thiophene-linked alkyl chain length affect both antimicrobial and anticancer activities.

Compounds with bulky or electron-rich substituents tend to exhibit improved activity against resistant strains compared to their less substituted counterparts .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Compound A: 2-(4-(Thieno[3,2-d]pyrimidin-4-ylamino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide (3c)

  • Core: Same thieno[3,2-d]pyrimidine system.
  • Substituents: 4-Aminophenyl at pyrimidine C4; acetamide linked to 3-(trifluoromethyl)phenyl.
  • Key Difference : The 3-(trifluoromethyl)phenyl vs. 2-(trifluoromethyl)phenyl in the target compound may alter binding pocket interactions due to positional isomerism.

Compound B : 2-{5-Ethoxy-1,6-Dimethyl-2,4-Dioxo-Pyrido[2,3-d]Pyrimidin-3-yl}-N-[3-(Trifluoromethyl)Phenyl]Acetamide

  • Core : Pyrido[2,3-d]pyrimidine (nitrogen-containing fused ring).
  • Substituents : Ethoxy and methyl groups on the pyrido ring; acetamide at 3-(trifluoromethyl)phenyl.

Substituent Variations

Compound C: N-(3-Ethynylphenyl)-2-(4-(Thieno[3,2-d]Pyrimidin-4-ylamino)Phenyl)Acetamide (3d)

  • Substituents : Ethynyl group at the phenyl ring.

Compound D: N-(2,5-Dichlorophenyl)-2-(2,4-Dioxo-3-(2-Oxo-2-(Phenethylamino)Ethyl)Thieno[3,2-d]Pyrimidin-1(2H)-yl)Acetamide

  • Substituents : 2,5-Dichlorophenyl and phenethyl groups.
  • Comparison : Chlorine atoms increase electronegativity and lipophilicity, while the phenethyl group may enhance π-π stacking interactions compared to the target’s trifluoromethyl group.

Pharmacological and Physicochemical Properties

Bioactivity Profiles

  • Target Compound : Likely exhibits kinase inhibition (inferred from structural analogs in , which describe TRK inhibitors). The 2-(trifluoromethyl)phenyl group may optimize target binding due to its electron-withdrawing nature .
  • Compound A (3c) : Demonstrated 88% yield and 99.5% HPLC purity, with LC-MS [M+H]+ at 429.0. Its 3-(trifluoromethyl)phenyl group may reduce steric hindrance compared to the target’s 2-position isomer .

Physicochemical Data

Property Target Compound Compound B Compound D
Molecular Weight ~430–450 g/mol (est.) 436.4 g/mol 537.3 g/mol
LogP ~3.5 (est., CF3-enhanced) ~3.2 (pyrido core) ~4.1 (Cl substituents)
Solubility Moderate (CF3 hydrophobicity) Low (polar pyrido core) Low (high Cl content)

Q & A

Basic Questions

Q. What synthetic routes are recommended for this compound, and how can purity be validated?

  • Synthetic Routes : The compound can be synthesized via a multi-step approach:

Condensation : React a thieno[3,2-d]pyrimidine precursor with 2,3-dimethylphenylacetic acid under reflux in anhydrous DMF using DCC (dicyclohexylcarbodiimide) as a coupling agent .

Cyclization : Treat the intermediate with trifluoroacetic anhydride to form the dioxo-thienopyrimidinone core .

Acetamide Formation : Couple the core with 2-(trifluoromethyl)aniline via a nucleophilic acyl substitution reaction in dichloromethane .

  • Purity Validation :

  • HPLC : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to confirm ≥95% purity .
  • NMR : Assign peaks using ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) .

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?

  • X-Ray Diffraction (XRD) : Resolve the crystal structure to confirm stereochemistry and hydrogen bonding patterns (e.g., torsion angles between the thienopyrimidine and acetamide moieties) .
  • NMR Spectroscopy : Use DEPT-135 and HSQC to distinguish between CH, CH2, and CH3 groups, particularly for the 2,3-dimethylphenyl substituent .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 504.12) .

Advanced Questions

Q. How can reaction conditions be optimized using Design of Experiments (DoE)?

  • Methodology :

Factor Screening : Identify critical variables (e.g., temperature, solvent ratio, catalyst loading) via a Plackett-Burman design .

Response Surface Optimization : Apply a Central Composite Design (CCD) to maximize yield and minimize byproducts. Example factors and levels:

FactorLow (-1)High (+1)
Temperature (°C)80120
Catalyst (mol%)515
Reaction Time (h)1224
  • Analysis : Use ANOVA to identify significant interactions (e.g., temperature × catalyst) and derive a predictive model .

Q. How can computational modeling predict biological activity or reactivity?

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. The trifluoromethyl group may enhance hydrophobic interactions .
  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and predict redox behavior .
  • MD Simulations : Assess stability in aqueous environments using GROMACS (e.g., RMSD < 2 Å over 50 ns) .

Q. How should researchers address contradictions in solubility or reactivity data?

  • Statistical Validation : Perform Grubbs’ test to identify outliers in conflicting datasets (e.g., solubility in DMSO vs. ethanol) .
  • Experimental Replication : Repeat assays under controlled conditions (e.g., fixed humidity, inert atmosphere) to isolate variables .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem Data) to compare results with structurally analogous compounds .

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